molecular formula C14H22N4O7 B15054099 (Z)-tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate CAS No. 1956426-44-0

(Z)-tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate

Cat. No.: B15054099
CAS No.: 1956426-44-0
M. Wt: 358.35 g/mol
InChI Key: PNWZIBLNYBXHEU-UHFFFAOYSA-N
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Description

(Z)-tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate typically involves multi-step organic reactions. One common method involves the cyclocondensation of 2-(1,3-thiazolidin-2-ylidene)acetamides with oxalyl chloride . This reaction is carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of biopolymer-based solid acid catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(Z)-tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for cyclocondensation, hydrogen peroxide for oxidation, and sodium borohydride for reduction . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

(Z)-tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic and heterocyclic molecules, such as:

Uniqueness

What sets (Z)-tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate apart is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

CAS No.

1956426-44-0

Molecular Formula

C14H22N4O7

Molecular Weight

358.35 g/mol

IUPAC Name

tert-butyl N-(3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate;oxalic acid

InChI

InChI=1S/C12H20N4O3.C2H2O4/c1-11(2,3)19-10(18)14-9-15-12(5-6-13-7-12)8(17)16(9)4;3-1(4)2(5)6/h13H,5-7H2,1-4H3,(H,14,15,18);(H,3,4)(H,5,6)

InChI Key

PNWZIBLNYBXHEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2(CCNC2)C(=O)N1C.C(=O)(C(=O)O)O

Origin of Product

United States

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